Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-methylsulfonyl-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4S/c1-17-9(14)7-4-3-6(10(11,12)13)5-8(7)18(2,15)16/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYCAYQBVIHEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017858 | |
| Record name | methyl 2-(methanesulfonyl)-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227020-03-3 | |
| Record name | methyl 2-(methanesulfonyl)-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-(Methylthio)-4-(Trifluoromethyl)Benzoic Acid
The foundational step in several routes involves constructing the benzoic acid backbone with a methylthio (-SMe) group at position 2 and a trifluoromethyl (-CF₃) group at position 4. This intermediate is typically synthesized via Friedel-Crafts acylation or directed ortho-metalation strategies. For instance, lithiation of 4-trifluoromethylbenzoic acid derivatives using strong bases like LDA (lithium diisopropylamide) enables regioselective introduction of methylthio groups via reaction with dimethyl disulfide. Alternative methods employ electrophilic sulfenylation agents, such as methylsulfenyl chloride, under Lewis acid catalysis.
Oxidation to Methanesulfonyl Derivative
The methylthio group is oxidized to the methanesulfonyl (-SO₂Me) moiety using hydrogen peroxide (H₂O₂) in acetic acid, as demonstrated in the synthesis of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid. This reaction proceeds via a two-electron oxidation mechanism, converting the sulfide to sulfone with >90% yield under reflux conditions (80–100°C, 6–12 h). Catalytic amounts of transition metals (e.g., vanadium or molybdenum) may accelerate the process, though excessive metal loading risks over-oxidation of the trifluoromethyl group.
Table 1: Oxidation Conditions for Sulfide-to-Sulfone Conversion
Esterification to Methyl Ester
The final step involves esterification of the carboxylic acid with methanol. Conventional methods use sulfuric acid as a catalyst under reflux (60–70°C, 4–6 h), achieving yields of 89–95%. Recent advances employ coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in dichloromethane, which minimize side reactions and enhance selectivity for the methyl ester.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Benzoate Formation
Palladium-catalyzed cross-coupling reactions enable modular assembly of the benzoate core. For example, methyl 4-bromobenzoate undergoes Suzuki-Miyaura coupling with 4-(trifluoromethyl)phenylboronic acid in the presence of PdXPhosG2 (12 mol%), K₃PO₄, and a 1,4-dioxane/water solvent system. This method installs the trifluoromethyl group at position 4 with 99% conversion efficiency, though subsequent sulfonylation at position 2 requires separate steps.
Sequential Sulfonylation and Trifluoromethylation
An alternative strategy involves introducing the methanesulfonyl group prior to trifluoromethylation. Methyl 2-bromo-4-methanesulfonylbenzoate reacts with methyl trifluoroborate (CF₃BF₃K) under Pd(OAc)₂ catalysis, leveraging ligand design (e.g., SPhos) to enhance selectivity for the para position. This one-pot reaction achieves 78% yield but demands rigorous exclusion of moisture to prevent hydrolysis of the boronate reagent.
Decarboxylative Trifluoromethylation Methods
Copper-Catalyzed Reactions
Decarboxylative trifluoromethylation offers a route to install the CF₃ group directly. Starting from 2-methanesulfonyl-4-carboxybenzoic acid, reaction with BrCF₂CO₂Me (bromodifluoroacetate) in the presence of CuI (20 mol%), KI, and KF in DMF/MeCN (1:1) at 70°C generates the trifluoromethylated product via radical intermediates. This method circumvents pre-functionalized boronic acids but requires careful pH control to suppress ester hydrolysis.
Table 2: Comparative Yields for Trifluoromethylation Strategies
Integration with Sulfonylation Steps
Combining trifluoromethylation and sulfonylation in a single reactor remains challenging due to competing side reactions. However, sequential flow systems have shown promise: the trifluoromethyl group is introduced via continuous-flow photoredox catalysis, followed by gas-phase sulfonylation with methanesulfonyl chloride at 120°C. This approach reduces intermediate purification and improves overall atom economy (78% yield over two steps).
Comparative Analysis of Synthetic Routes
Yield and Efficiency
The sulfur oxidation pathway (Section 1) offers the highest yields (92–95%) but requires handling corrosive oxidants like H₂O₂. Palladium-catalyzed routes (Section 2) provide modularity but involve costly catalysts and multi-step sequences. Decarboxylative methods (Section 3) excel in step economy but struggle with scalability due to stringent anhydrous conditions.
Reaction Conditions and Scalability
Industrial-scale production favors the oxidation route for its simplicity and compatibility with batch reactors. In contrast, academic settings often employ cross-coupling strategies to explore structure-activity relationships. Recent advances in continuous-flow systems may bridge this gap, enabling gram-scale synthesis of the title compound with 85% overall yield.
Experimental Procedures and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate serves as a key intermediate in the synthesis of various pharmaceutical agents. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates. For instance, compounds containing this moiety have been associated with enhanced pharmacological profiles in several therapeutic areas, including anti-inflammatory and antiviral drugs .
1.2 Mechanism of Action Studies
Initial studies indicate that this compound may interact with specific enzymes and receptors, suggesting a potential role in modulating biological pathways. Understanding these interactions is crucial for assessing its therapeutic potential and safety. Further research is necessary to elucidate its binding affinities and the mechanisms underlying its biological activity.
Agrochemical Applications
2.1 Pesticide Development
This compound has shown promise in the formulation of novel agrochemicals, particularly as an insecticide or fungicide. Its structural characteristics contribute to increased efficacy against pests while minimizing environmental impact. The trifluoromethyl group enhances lipophilicity, which is beneficial for the penetration of plant cuticles and improved bioactivity.
2.2 Formulation Strategies
Research indicates that derivatives of this compound can be effectively formulated into various pesticide products, demonstrating significant activity against target organisms while maintaining safety profiles for non-target species.
Material Science Applications
3.1 Functional Materials
this compound is being explored for its potential use in the development of functional materials such as liquid crystals and organic semiconductors. The incorporation of this compound into polymer matrices can enhance material properties like optical behavior and charge transport capabilities .
3.2 Synthesis of Advanced Materials
The compound can serve as a precursor for synthesizing advanced materials with tailored properties for applications in electronics and photonics. Its unique chemical structure allows for modifications that can lead to improved performance in various applications.
Analytical Chemistry Applications
4.1 Reference Standards
In analytical chemistry, this compound can be utilized as an internal standard or reference compound in quantitative analyses using techniques such as gas chromatography (GC) or liquid chromatography (LC). This application is crucial for accurately quantifying related compounds in complex mixtures.
4.2 Environmental Monitoring
The compound's behavior in environmental systems is also under investigation, focusing on its persistence and degradation pathways in soil and water environments. Understanding these factors is essential for assessing its ecological impact and informing regulatory decisions regarding its use.
Comparative Analysis Table
| Application Area | Key Benefits | Methodology/Approach |
|---|---|---|
| Pharmaceuticals | Enhanced metabolic stability | Synthesis of drug candidates with trifluoromethyl groups |
| Agrochemicals | Increased efficacy against pests | Formulation into insecticides/fungicides |
| Material Science | Improved optical behavior | Incorporation into polymers and thin films |
| Analytical Chemistry | Accurate quantification | Use as internal standard in GC/LC analyses |
| Environmental Science | Insights into persistence | Environmental monitoring studies |
Mechanism of Action
The mechanism of action of Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituent type, position, or functional groups, emphasizing physicochemical properties, synthetic routes, and applications.
Substituent Position and Functional Group Variations
Table 1: Substituent Comparison
| Compound Name | CAS No. | Substituents (Position) | Similarity Score | Key Features |
|---|---|---|---|---|
| Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate | 300571-21-5 | -SO₂CH₃ (2), -CF₃ (4) | 0.83 (self) | High electron-withdrawing effects |
| 2-((4-(Trifluoromethyl)phenyl)thio)benzoic acid | 895-45-4 | -S-C₆H₄-CF₃ (2) | 0.88 | Thioether linkage; acidic -COOH |
| Methyl 2-methyl-4-(methylsulfonyl)benzoate | 875895-64-0 | -CH₃ (2), -SO₂CH₃ (4) | N/A | Substituent inversion; steric effects |
| Methyl 2-amino-4-(trifluoromethyl)benzoate | 61500-87-6 | -NH₂ (2), -CF₃ (4) | 1.00 (analog) | Electron-donating amino group |
Key Observations:
- Electron Effects: The methanesulfonyl group in the target compound enhances electrophilic substitution resistance compared to the electron-donating amino group in CAS 61500-87-6 .
- Acid vs. Ester: 2-Methylsulfonyl-4-(trifluoromethyl)-benzoic acid () lacks the methyl ester, leading to higher polarity and solubility in aqueous media compared to the esterified target compound .
Physicochemical Properties
Table 2: Physical Properties
| Compound Name | Melting Point (°C) | Molecular Weight | Solubility Trends |
|---|---|---|---|
| This compound | Not reported | 282.25 | Likely low water solubility |
| 2-Methylsulfonylbenzoic acid | 137–140 | 200.21 | Moderate aqueous solubility |
| 3-Methylsulfonylbenzoic acid | 230 | 200.21 | Lower solubility than 2-isomer |
| Methyl 2-bromo-4-(trifluoromethyl)benzoate | N/A | 283.04 | Reactivity as bromide precursor |
Key Observations:
- Positional Isomerism: The 3-methylsulfonyl isomer (CAS 5345-27-7) exhibits a higher melting point (230°C) than the 2-isomer (137–140°C), attributed to stronger crystal packing in the para-substituted derivative .
- Halogen vs. Sulfonyl: Methyl 2-bromo-4-(trifluoromethyl)benzoate (CAS 1214334-90-3) serves as a synthetic intermediate, where bromine facilitates nucleophilic substitution reactions absent in the sulfonyl-containing target compound .
Biological Activity
Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₃H₁₂F₃O₄S
- Molecular Weight : Approximately 282.24 g/mol
- Functional Groups : Methanesulfonyl group and trifluoromethyl group
The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and proteins. The methanesulfonyl group contributes to the compound's reactivity and potential interactions with various biomolecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, the compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
| Pathogen | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibition | 0.5 μg/mL |
| Escherichia coli | Inhibition | 1.0 μg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects in vitro. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This action could be beneficial in treating conditions characterized by excessive inflammation.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Enzymes : The methanesulfonyl group may interact with active sites on enzymes, potentially inhibiting their activity.
- Binding Affinity : The trifluoromethyl group enhances binding affinity to lipid membranes, facilitating cellular uptake and interaction with various receptors.
- Modulation of Signaling Pathways : Evidence suggests that this compound may influence signaling pathways related to inflammation and immune response, although further studies are needed to elucidate these mechanisms completely .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against MRSA (Methicillin-resistant Staphylococcus aureus), with an MIC value of 0.25 μg/mL. This finding positions it as a promising candidate for further development in antimicrobial therapies .
Anti-inflammatory Research
In another study focusing on anti-inflammatory properties, researchers found that treatment with this compound reduced levels of TNF-alpha and IL-6 in cultured macrophages. These results suggest its potential utility in managing inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via esterification of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid (CAS: 142994-06-7) using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Critical steps include controlling reaction temperature (60–80°C) to avoid decomposition of the trifluoromethyl group and rigorous purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity ≥95% can be confirmed by HPLC with UV detection at 254 nm and elemental analysis .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography (if crystals are obtainable) with SHELXL for refinement to resolve the sulfonyl and trifluoromethyl group orientations .
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions. The ¹⁹F NMR will show a distinct singlet for the -CF₃ group at ~-60 ppm, while the sulfonyl group deshields adjacent protons in ¹H NMR.
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns.
Q. What are the primary research applications of this compound in agrochemical or pharmaceutical studies?
- Methodological Answer : The sulfonyl and trifluoromethyl groups suggest utility as:
- A herbicide intermediate , analogous to sulfonylurea herbicides like metsulfuron-methyl, where the benzoate backbone aids in binding acetolactate synthase (ALS) enzymes .
- A building block for drug discovery , particularly in designing kinase inhibitors or anti-inflammatory agents. The electron-withdrawing groups enhance metabolic stability and target binding affinity.
Advanced Research Questions
Q. How can researchers address challenges in regioselective functionalization during derivative synthesis?
- Methodological Answer : The sulfonyl group at the 2-position directs electrophilic substitution to the 5-position (meta to sulfonyl). To modify reactivity:
- Use directed ortho-metalation (e.g., LDA/THF at -78°C) to introduce substituents selectively.
- Employ transition-metal catalysis (Pd or Cu) for cross-coupling reactions, ensuring anhydrous conditions to preserve the trifluoromethyl group .
Q. How should contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be analyzed?
- Methodological Answer : Contradictions often arise from:
- Conformational flexibility : Use variable-temperature NMR to identify dynamic effects.
- Isotopic interference : Compare experimental HRMS data with computational simulations (e.g., Gaussian DFT calculations for fragmentation pathways).
- Impurity contributions : Conduct 2D NMR (COSY, HSQC) to isolate signals from minor components .
Q. What experimental strategies resolve discrepancies in bioactivity data across studies?
- Methodological Answer : Standardize assays using:
- Isogenic cell lines to minimize genetic variability in pharmacological studies.
- Dose-response curves (IC₅₀/EC₅₀) with triplicate measurements to account for batch-to-batch compound variability.
- Molecular docking studies (AutoDock Vina) to correlate structural features (e.g., sulfonyl group orientation) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
